[1-(Oxolan-2-yl)cyclopentyl]methanol
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Overview
Description
[1-(Oxolan-2-yl)cyclopentyl]methanol: is a versatile chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.252 g/mol . It features a unique structure comprising an oxolan-2-yl group attached to a cyclopentyl ring, which in turn is bonded to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Oxolan-2-yl)cyclopentyl]methanol typically involves the following steps:
Formation of the Oxolan-2-yl Group: The oxolan-2-yl group is synthesized by reacting a suitable precursor with an oxygen source under controlled conditions.
Cyclopentyl Ring Formation: The cyclopentyl ring is formed through cyclization reactions involving appropriate starting materials.
Methanol Group Attachment: The final step involves attaching the methanol group to the cyclopentyl ring, usually through a substitution reaction.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(Oxolan-2-yl)cyclopentyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[1-(Oxolan-2-yl)cyclopentyl]methanol: has several scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Drug Discovery: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Oxolan-2-yl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
[1-(Oxolan-2-yl)cyclopentyl]methanol: can be compared with other similar compounds, such as:
Cyclopentanemethanol: Similar in structure but lacks the oxolan-2-yl group.
Tetrahydrofuran derivatives: Contain the oxolan-2-yl group but differ in the attached functional groups.
The uniqueness of This compound
Properties
IUPAC Name |
[1-(oxolan-2-yl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h9,11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBXZZNKZFKLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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